Product packaging for (S)-N-benzyl-2-hydroxy-2-phenylacetamide(Cat. No.:)

(S)-N-benzyl-2-hydroxy-2-phenylacetamide

Cat. No.: B8263660
M. Wt: 241.28 g/mol
InChI Key: PBBKIPKCSOHKOQ-AWEZNQCLSA-N
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Description

Overview of Alpha-Hydroxy Amide Architectures in Contemporary Organic Chemistry

The α-hydroxy amide motif is a privileged structural unit found in numerous natural products, pharmaceuticals, and bioactive compounds. researchgate.netpulsus.com Its importance stems from the combination of a stable amide bond, crucial for biological activity and metabolic resistance, and a hydroxyl group adjacent to the carbonyl, which can participate in key hydrogen bonding interactions with biological targets. numberanalytics.comnih.gov This unique arrangement makes α-hydroxy amides valuable intermediates in medicinal chemistry and organic synthesis. researchgate.netscientific.net

The synthesis of α-hydroxy amides has been approached through various methods, each with its own advantages. scientific.netresearchgate.net Common strategies include the amidation of α-hydroxy acids, the reduction of α-keto amides, and multicomponent reactions like the Passerini reaction. pulsus.comresearchgate.net More recent developments have focused on metal-free cascade reactions involving aerobic C-H hydroxylation and direct oxidation of N-substituted amides. google.com The versatility of these synthetic routes allows for the creation of a diverse library of α-hydroxy amide structures for various applications.

Table 1: Selected Synthetic Methods for α-Hydroxy Amides
MethodStarting MaterialsKey FeaturesReference
Amidation of α-Hydroxy Acidsα-Hydroxy acid, AmineDirect, often requires activating agents. researchgate.netscientific.net
Reduction of α-Keto Amidesα-Keto amideCan be performed stereoselectively with chiral catalysts. researchgate.net
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic AcidOne-pot, atom-economical multicomponent reaction. pulsus.comresearchgate.net
Aerobic OxidationN-substituted PhenylacetamideUses air as a green oxidant; often base-promoted. google.com
Enzymatic Aminolysisα-Hydroxy ester, AmineMild conditions, high conversion rates using lipases. researchgate.netnih.gov

Significance of Chiral Alpha-Hydroxy Amides as Synthons in Asymmetric Catalysis and Total Synthesis

When the α-carbon of an α-hydroxy amide is a stereocenter, the molecule becomes a valuable chiral synthon. Enantiomerically pure α-hydroxy amides are critical building blocks for the synthesis of complex, stereochemically defined target molecules. nih.govresearchgate.net Their utility lies in their ability to introduce chirality and serve as precursors to other important functional groups. For instance, the direct amination of α-hydroxy amides provides access to α-amino amides, which are core components of many natural products and pharmaceuticals, including peptidomimetics and organocatalysts. nih.gov

The synthesis of these chiral synthons with high enantiomeric purity is a significant challenge. Biocatalysis, employing enzymes like baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of α-oxo esters followed by lipase-catalyzed aminolysis, has proven to be a highly effective strategy. nih.govresearchgate.net This two-step enzymatic process can yield chiral α-hydroxy amides with excellent conversions and high enantiomeric excess (>99% ee for many substrates). nih.gov

In the realm of total synthesis, chiral building blocks are indispensable for constructing complex natural products. nih.govbeilstein-journals.org Chiral α-hydroxy acids and their derivatives, including amides, serve as foundational starting materials or key intermediates in the asymmetric synthesis of a wide array of bioactive molecules. rsc.org The defined stereochemistry of the synthon guides the stereochemical outcome of subsequent reactions, reducing the need for difficult chiral separations later in the synthetic sequence. nih.gov

Contextualization of (S)-N-benzyl-2-hydroxy-2-phenylacetamide within Advanced Synthetic Methodologies

This compound, also known as (S)-N-benzylmandelamide, is a specific and valuable example of a chiral α-hydroxy amide. lookchem.com Its structure incorporates the chiral α-hydroxy amide core derived from (S)-mandelic acid, a readily available chiral pool starting material. researchgate.netacs.org The presence of the benzyl (B1604629) group on the amide nitrogen and the phenyl group on the stereocenter provides steric bulk and electronic properties that can be exploited in asymmetric transformations.

The synthesis of this compound can be achieved through the straightforward coupling of (S)-mandelic acid and benzylamine. lookchem.com More advanced enantioselective methods, such as the copper(II)-fluoride catalyzed asymmetric reduction of the corresponding α-keto amide (N-benzyl-2-oxo-2-phenylacetamide), can also yield the target molecule with high enantioselectivity. lookchem.com

Table 2: Physicochemical Properties of N-benzyl-2-hydroxy-2-phenylacetamide
PropertyValueReference
Molecular FormulaC₁₅H₁₅NO₂ guidechem.com
Molecular Weight241.29 g/mol guidechem.com
CAS Number (Racemate)4410-32-6 guidechem.com
Hydrogen Bond Donor Count2 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com
Rotatable Bond Count4 guidechem.com

Within advanced synthetic methodologies, this compound serves primarily as a chiral synthon. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. The entire molecule can act as a chiral auxiliary, where the stereocenter influences the formation of new stereocenters elsewhere in a temporary substrate, after which the auxiliary can be cleaved. Furthermore, derivatives of mandelic acid are known to be effective ligands in asymmetric catalysis, suggesting that this compound or its derivatives could be employed to create chiral environments for metal-catalyzed reactions. nih.gov Its utility is exemplified by its role as a precursor to downstream products like chiral 4-phenyl-1,4-dihydroisoquinolin-3(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B8263660 (S)-N-benzyl-2-hydroxy-2-phenylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-benzyl-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14(13-9-5-2-6-10-13)15(18)16-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKIPKCSOHKOQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches

Asymmetric Synthesis of Chiral Alpha-Hydroxy Amides

The asymmetric synthesis of chiral α-hydroxy amides, such as (S)-N-benzyl-2-hydroxy-2-phenylacetamide, is a pivotal transformation in organic chemistry. The most direct route involves the enantioselective reduction of the corresponding prochiral α-keto amides. This has been approached through catalytic asymmetric hydrogenation, transfer hydrogenation, and biocatalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Catalytic Asymmetric Hydrogenation of Prochiral Alpha-Keto Amides

Catalytic asymmetric hydrogenation represents a powerful tool for the synthesis of chiral molecules. This method involves the use of a chiral metal complex to catalyze the addition of hydrogen across the ketone's carbonyl group, thereby creating a chiral center with a specific stereochemistry.

The use of earth-abundant metals like cobalt for asymmetric hydrogenation has gained significant attention. While direct cobalt-catalyzed asymmetric hydrogenation of α-keto amides is not extensively documented, research on structurally related substrates provides valuable insights. For instance, highly efficient cobalt-catalyzed asymmetric hydrogenation has been developed for α-primary amino ketones, achieving excellent yields and enantioselectivities (up to 99% ee). nih.govacs.org These reactions often employ chiral bisphosphine ligands, such as BenzP*, in combination with a cobalt source like Co(OAc)₂. acs.org The mechanism is proposed to involve a nonredox cobalt(II) catalytic cycle. nih.govacs.org Similarly, cobalt-catalyzed hydrogenation of enamides has been studied, highlighting the effectiveness of chiral bidentate phosphine (B1218219) ligands in protic solvents like methanol. acs.org The success in these related systems suggests the potential for developing cobalt-based catalysts for the asymmetric hydrogenation of α-keto amides, though this remains an area requiring further exploration.

Table 1: Representative Results for Cobalt-Catalyzed Asymmetric Hydrogenation of Ketones Note: Data for α-keto amides is not available; results for α-primary amino ketones are shown as analogous examples.

EntrySubstrateCatalyst SystemSolventYield (%)ee (%)
12-Amino-1-phenylethanoneCo(OAc)₂ / (R,R)-BenzPMeOH>9999
22-Amino-1-(4-chlorophenyl)ethanoneCo(OAc)₂ / (R,R)-BenzPMeOH>9999
32-Amino-1-(naphthalen-2-yl)ethanoneCo(OAc)₂ / (R,R)-BenzP*MeOH>9998

Data sourced from studies on α-primary amino ketones. acs.org

Copper-catalyzed reactions are valued for their cost-effectiveness and versatile reactivity. chemrxiv.orgnih.gov While copper catalysis is widely employed for the synthesis of α-keto amides from various precursors like sulfoxonium ylides, alkynes, or carboxylic acids, its application in the asymmetric reduction of α-keto amides via hydrosilylation is less common. chemrxiv.orgnih.govnih.gov However, the field of copper-catalyzed asymmetric hydrosilylation of other ketone types is well-established. Chiral copper complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown excellent reactivity and enantioselectivity in the reduction of dialkyl and aryl-alkyl ketones. researchgate.net These systems typically achieve high yields and enantiomeric excesses for a range of ketone substrates, suggesting their potential applicability to α-keto amides, though specific examples remain to be demonstrated. researchgate.net

Chemoselective Transfer Hydrogenation Strategies

Asymmetric transfer hydrogenation (ATH) is an operationally simple and widely used method for the reduction of ketones that avoids the use of high-pressure hydrogen gas. Instead, it uses hydrogen donor molecules like isopropanol or formic acid. An efficient, catalyst- and additive-free method for the chemoselective transfer hydrogenation of α-keto amides to α-hydroxy amides has been achieved using sodium formate as the hydrogen source. lookchem.com For enantioselective transformations, ruthenium complexes with chiral ligands are often employed. Another approach involves electrochemical methods, where methanol can serve as both a hydrogen source and solvent, offering a metal-free alternative for the reduction of α-keto amides to α-hydroxy amides. rsc.org

Biocatalytic Transformations and Enzymatic Cascades

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes or whole-cell systems can provide exceptional enantioselectivity under mild reaction conditions.

The most direct biocatalytic route for the synthesis of chiral α-hydroxy amides is the asymmetric reduction of the corresponding α-keto amides using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). researchgate.netfrontiersin.org These enzymes, often NADPH-dependent, catalyze the reduction of ketones with high stereoselectivity. nih.gov

Research has demonstrated the successful reduction of aromatic α-keto amides using microbial cells. For example, the actinobacterium Agromyces soli NBRC109063 has been shown to reduce an aromatic α-keto amide to its corresponding α-hydroxy amide. researchgate.net Similarly, whole cells of Candida parapsilosis ATCC 7330 have been effectively used for the biocatalytic reduction of α-keto amides to produce (R)-α-hydroxy amides. acs.org These whole-cell systems are advantageous as they contain the necessary enzymes and cofactor regeneration systems, simplifying the experimental setup. researchgate.netabap.co.in The development of engineered ketoreductases has further expanded the substrate scope and stereoselectivity of these biocatalytic reductions, making them a viable and powerful strategy for producing enantiomerically pure α-hydroxy amides like this compound. frontiersin.orgnih.gov

Table 2: Examples of Biocatalytic Reduction of α-Keto Esters and Amides

EntrySubstrateBiocatalystProduct ConfigurationConversion (%)ee (%)
1Ethyl-2-oxo-4-phenylbutanoateAgromyces soli NBRC109063(S)>99>99
2Aromatic α-keto amideAgromyces soli NBRC109063(S)98>99
3Ethyl 3-bromo-2-oxopropanoateCandida parapsilosis ATCC 7330(S)68 (yield)91

Data sourced from studies on various microorganisms. researchgate.netabap.co.in

Integrated Alcohol Dehydrogenase (ADH) Systems

The asymmetric reduction of prochiral ketones to chiral alcohols is a cornerstone of enantioselective synthesis, and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this transformation. nih.govtudelft.nl These enzymes, which utilize nicotinamide cofactors like NAD(P)H, facilitate the transfer of a hydride to a carbonyl group with high stereoselectivity. tudelft.nlresearchgate.net The synthesis of this compound can be achieved via the ADH-catalyzed reduction of the corresponding prochiral ketone, N-benzyl-2-oxo-2-phenylacetamide.

The stereochemical outcome of these reductions is often predictable by Prelog's rule, which describes the facial selectivity of the hydride addition. nih.gov However, a growing number of ADHs that exhibit anti-Prelog stereopreference are being identified and engineered, providing access to the opposite enantiomer from the same precursor. nih.gov For the synthesis of the (S)-enantiomer of the target compound, an ADH that delivers a hydride to the Re-face of the ketone is required.

Research has demonstrated that ADHs from various microbial sources can catalyze the reduction of aromatic ketones. For instance, an ADH from Yokenella sp. has been shown to stereoselectively reduce aromatic ketones to their corresponding (S)-alcohols with high enantiomeric excess. nih.gov Specifically, the reduction of 2-hydroxyacetophenone using this system yielded (S)-1,2-phenylethanediol with an enantiomeric excess (e.e.) greater than 99.9%. nih.gov While not the exact substrate, this demonstrates the potential of such enzymatic systems for producing chiral α-hydroxy aromatic structures. The efficiency of these enzymatic reactions is highly dependent on factors such as the choice of enzyme, substrate concentration, pH, temperature, and the system for cofactor regeneration. nih.gov

Enzyme System Substrate Product Stereoselectivity
Alcohol Dehydrogenase (ADH)N-benzyl-2-oxo-2-phenylacetamideThis compoundDependent on specific ADH (Prelog or anti-Prelog selectivity)
ADH from Yokenella sp. WZY0022-Hydroxyacetophenone(S)-1,2-Phenylethanediol>99.9% e.e. nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereocenter by temporarily introducing a chiral moiety to the substrate, which is later removed.

Implementation of Evans Oxazolidinone Methodology

The Evans oxazolidinone methodology is a well-established and reliable strategy for the asymmetric synthesis of α-substituted carbonyl compounds, including α-hydroxy acids and their derivatives. The process involves acylating a chiral oxazolidinone auxiliary, performing a diastereoselective reaction on the resulting N-acyl imide, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product.

For the synthesis of this compound, the chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, would first be acylated with phenylacetyl chloride. The resulting N-acyl oxazolidinone can then undergo diastereoselective α-hydroxylation. This is typically achieved by generating the corresponding enolate with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) and then trapping it with an electrophilic oxygen source, such as a Davis oxaziridine. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

The final step involves the cleavage of the auxiliary. This can be accomplished by aminolysis with benzylamine, which directly forms the desired amide bond, yielding this compound and regenerating the chiral auxiliary. The high diastereoselectivity of the hydroxylation step, coupled with the efficient cleavage, makes this a robust route to the target molecule.

Development and Application of Novel Chiral Auxiliary Scaffolds

While Evans oxazolidinones are highly effective, research continues into the development of new chiral auxiliaries to improve efficiency, selectivity, and substrate scope. These novel scaffolds often aim to overcome limitations of existing methods, such as the need for cryogenic temperatures or strong bases. Asymmetric alkylations of enolizable α-halocarbonyls can be achieved using various chiral auxiliaries. nih.gov

One approach involves the use of hemiamidals containing a stereogenic center. Mercury cyclization of these intermediates can lead to diastereomeric mixtures of oxazolidin-4-ones, which can be separated chromatographically. rsc.org Subsequent hydrolysis of the desired diastereomer affords the chiral α-hydroxy acid, which can then be converted to the target amide. rsc.org This method provides an alternative pathway where the stereocenter is established through a cyclization reaction controlled by the auxiliary.

Carbon-Nitrogen Bond Formation Strategies for Amide Synthesis

The formation of the amide bond between the mandelic acid backbone and benzylamine is the final key transformation in many synthetic routes to this compound.

Direct Amidation of Esters with Amines

The direct conversion of an ester to an amide is an atom-economical approach that avoids the need to first generate and isolate the carboxylic acid. This transformation can be challenging due to the lower reactivity of esters compared to activated carboxylic acid derivatives. However, enzymatic methods have proven effective.

Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the aminolysis of α-hydroxy esters with high efficiency. researchgate.net In a sequential chemoenzymatic process, an α-oxo ester can first be reduced enantioselectively using a biocatalyst like Saccharomyces cerevisiae to produce the (S)-α-hydroxy ester. researchgate.net This intermediate can then be subjected to lipase-catalyzed aminolysis. For example, the reaction of an ethyl (S)-α-hydroxy ester with an amine in the presence of CAL-B in a solvent like dioxane can proceed with high conversion rates, typically between 88% and 99%, to yield the desired chiral α-hydroxy amide. researchgate.net

Catalyst Substrate 1 Substrate 2 Solvent Conversion
Candida antarctica Lipase B (CAL-B)Chiral α-hydroxy estern-ButylamineDioxane88-99% researchgate.net

Condensation Reactions with Precursors

The most traditional and widely used method for forming the amide bond is the condensation reaction between a carboxylic acid, (S)-mandelic acid, and an amine, benzylamine. This reaction requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine.

A vast array of coupling reagents has been developed for this purpose. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization of the α-chiral center. Other effective activating agents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like HATU.

The general procedure involves dissolving (S)-mandelic acid and the coupling reagents in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). Benzylamine is then added to the activated acid, and the reaction is stirred, often at room temperature, until completion. The choice of coupling reagent, solvent, and reaction conditions is critical to ensure high yield and to preserve the enantiomeric integrity of the stereocenter adjacent to the carbonyl group.

Rearrangement and Alkylation Reactions for Structural Diversification

The structural framework of this compound can be conceptually diversified through various synthetic methodologies. Among these, rearrangement and alkylation reactions offer pathways to related structures and analogues. This section explores the potential application of Wittig rearrangement pathways for accessing related molecular scaffolds and examines alkylation studies on N-substituted phenylacetamides to understand how the core structure might be modified.

Wittig Rearrangement Pathways Leading to Related Structures

The researchgate.netresearchgate.net-Wittig rearrangement is a valuable carbon-carbon bond-forming reaction that transforms benzyl (B1604629) ethers into substituted diarylmethanols under the influence of a strong base. While direct studies on the Wittig rearrangement of this compound are not prevalent, research on analogous systems provides insight into potential synthetic routes to structurally related compounds.

The rearrangement of aryl benzyl ethers is a known method for producing diarylmethanols. researchgate.net Activating groups on the aryl ring can facilitate this rearrangement under milder conditions. researchgate.net Studies on 2-(2-benzyloxyphenyl)oxazoline have shown that treatment with a strong base like butyllithium can induce a Wittig rearrangement. mdpi.com This suggests that a precursor to this compound, if appropriately substituted with a benzyloxy group, could potentially undergo a similar transformation.

Further research has explored the Wittig rearrangement in various contexts:

Benzyloxy-N-butylbenzamides: These compounds have been successfully rearranged to provide substituted diarylmethanols. mdpi.com

Benzyloxy-substituted heterocycles: The extension of the Wittig rearrangement to these systems has been met with some success, as seen with 2-benzyloxypyridines and related quinolines and isoquinolines. mdpi.com

Acyclic Phenylalanine-Derived ortho-Benzyloxy Benzamide: Encouraging selectivity has been achieved in the Wittig rearrangement of this type of acyclic structure. mdpi.com

These examples indicate that with a suitable precursor, the Wittig rearrangement could be a viable method for synthesizing derivatives or analogues of this compound.

Stereochemical Control and Enantiomeric Purity

Principles of Chirality Control and Induction in Target Synthesis

Chirality control in the synthesis of (S)-N-benzyl-2-hydroxy-2-phenylacetamide hinges on the principles of asymmetric synthesis, which aims to create a specific stereoisomer from a prochiral or racemic starting material. The key is to introduce a chiral influence into the reaction environment, which can be achieved through various strategies.

Asymmetric Induction is the process where a chiral element influences the creation of a new stereocenter, favoring the formation of one enantiomer or diastereomer over the other. In the synthesis of α-hydroxy amides, this can be accomplished using chiral auxiliaries, catalysts, or reagents.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For instance, chiral lithium amides, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, have been used in asymmetric synthesis to induce chirality in reactions like conjugate additions and aldol (B89426) reactions. nih.govst-andrews.ac.ukox.ac.ukresearchgate.net This auxiliary can be removed after the desired stereocenter is set.

Catalytic Asymmetric Synthesis: This is often a more efficient approach where a small amount of a chiral catalyst creates a chiral environment for the reaction. A prominent method for synthesizing enantiomerically pure α-hydroxy amides involves a two-step enzymatic process. nih.gov First, an α-oxo ester is reduced with high enantioselectivity using enzymes from Saccharomyces cerevisiae (baker's yeast). nih.gov This bioreduction yields a chiral α-hydroxy ester with very high enantiomeric excess (>99% ee for many substrates). nih.gov The resulting chiral ester can then be converted to the desired α-hydroxy amide via aminolysis. nih.govresearchgate.net

Chiral Reagents: Stoichiometric amounts of a chiral reagent can also be used to control stereochemistry. This method is less common in large-scale synthesis due to the amount of reagent required but is effective for specific transformations.

The synthesis of the target compound often starts from α-hydroxy acids or their derivatives. researchgate.net One common pathway involves the amination of mandelic acid or its esters. To ensure the final product is the (S)-enantiomer, the synthesis must start with (S)-mandelic acid or employ a stereoselective process that generates the (S)-configuration at the α-carbon.

Diastereodivergent and Enantioselective Pathways

Synthetic routes to this compound are primarily focused on enantioselectivity , which is the preferential formation of one enantiomer over its mirror image. Since the target molecule contains only one stereocenter, diastereoselectivity (which relates to controlling the relative configuration of multiple stereocenters) is not a direct concern for the final product but can be relevant in intermediate steps involving molecules with multiple chiral centers.

An enantioselective pathway creates an energy difference between the transition states leading to the two different enantiomers ((S) and (R)). This is typically achieved using a chiral catalyst or reagent that interacts differently with the prochiral substrate to form the two possible products.

Key enantioselective strategies include:

Enzymatic Reactions: As mentioned, enzymes are highly effective chiral catalysts. The reduction of a precursor like benzoylformic acid methyl ester (an α-oxo ester) using baker's yeast is a highly enantioselective process that yields the corresponding (S)-α-hydroxy ester, a direct precursor to the target amide. nih.gov

Asymmetric Hydrogenation: The direct hydrogenation of α-keto amides using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce α-hydroxy amides with high enantioselectivity. This method directly converts a prochiral ketone functionality into a chiral alcohol.

Domino Reactions: Complex molecules can be built with high stereocontrol using domino reactions, where a single event triggers a cascade of subsequent reactions. For example, a Michael addition initiated by a chiral lithium amide can be followed by an intramolecular cyclization, establishing multiple stereocenters with high control in a single operation. nih.govresearchgate.net While more complex than necessary for the target molecule, this illustrates a powerful method for stereocontrol.

The choice of pathway depends on factors like the availability of starting materials, desired yield, and the required level of enantiomeric purity. For this compound, a highly effective route is the lipase-catalyzed aminolysis of an enantiopure (S)-α-hydroxy ester with benzylamine. nih.gov

Analytical Methods for Enantiomeric Excess Determination

Once an asymmetric synthesis is complete, it is crucial to determine its success by measuring the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, calculated as:

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

Where [S] and [R] are the concentrations of the S- and R-enantiomers, respectively. The most common and accurate methods for determining ee are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. uma.es The separation is achieved using a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers. sigmaaldrich.comscirp.org This differential interaction leads to different retention times, allowing for their separation and quantification.

The key components of this method are:

Chiral Stationary Phase (CSP): Columns like DIACEL Chiralcel OD-H or Crownpak CR(+) are commonly used. semanticscholar.orgnih.gov These phases are often based on derivatives of cellulose, amylose, or proteins that create chiral pockets or surfaces.

Mobile Phase: A mixture of solvents, typically hexane (B92381) and an alcohol like 2-propanol, is used to elute the sample through the column. semanticscholar.orgresearchgate.net

Detector: A UV detector is commonly used to monitor the eluting compounds. uma.esnih.gov

The enantiomeric excess is determined by integrating the areas of the two separated peaks in the chromatogram.

Table 1: Example of HPLC Conditions for Chiral Amide Separation

Parameter Condition Reference
Column DIACEL Chiralcel OD-H semanticscholar.org
Mobile Phase n-hexane:2-propanol (90:10) semanticscholar.org
Flow Rate 1.0 mL/min semanticscholar.orgresearchgate.net
Detection UV at 226 nm or 260 nm nih.govresearchgate.net

| Result | Baseline separation of enantiomers with distinct retention times. | semanticscholar.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Enantiomers have identical NMR spectra in an achiral solvent. However, their ee can be determined by converting them into diastereomers, which have different physical properties and thus distinct NMR signals. nih.govresearchgate.net This is achieved by adding a chiral auxiliary to the NMR sample.

There are two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA to form stable diastereomers. This requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers. researchgate.netresearchgate.net This is a simpler method as it does not require a chemical reaction. Optically active mandelic acid analogues have been used as CSAs to determine the enantiomeric composition of chiral amines. arkat-usa.org

In the presence of a CSA, corresponding protons in the two enantiomers will experience different magnetic environments, leading to separate peaks in the ¹H NMR spectrum. The ee can be calculated by integrating the signals corresponding to each diastereomeric complex. rsc.orgresearchgate.net

Table 2: Principles of NMR for Enantiomeric Excess Determination

Method Principle Advantage Disadvantage
Chiral Derivatizing Agent (CDA) Covalent bond formation to create diastereomers with distinct NMR signals. Often produces large and clear separation of signals. Requires chemical reaction; potential for kinetic resolution or racemization.

| Chiral Solvating Agent (CSA) | Non-covalent interaction to form transient diastereomeric complexes. | Simple to implement (just add to sample); non-destructive. | Signal separation (Δδ) may be small and concentration/temperature dependent. researchgate.net |

Mechanistic Investigations of Chemical Transformations

Elucidation of Catalytic Reaction Mechanisms and Intermediates

The synthesis of α-hydroxy amides, including (S)-N-benzyl-2-hydroxy-2-phenylacetamide, can be achieved through various catalytic pathways. One notable method is the palladium(II)-catalyzed transfer hydration of cyanohydrins. organic-chemistry.org This approach uses carboxamides as water donors under mild conditions to convert aldehyde- or ketone-derived cyanohydrins into the corresponding α-hydroxy amides. organic-chemistry.org

The proposed mechanism for this transformation involves a catalytic cycle initiated by the coordination of the palladium(II) catalyst to both the cyanohydrin and the carboxamide. This activation facilitates an intramolecular oxygen transfer from the carboxamide to the nitrile carbon. The key steps in the cycle include hydroamidation and dehydroamidation. organic-chemistry.org This catalytic method is highly efficient, achieving a high turnover frequency (TOF) of 280 h⁻¹, and preserves the stereochemistry of chiral compounds. organic-chemistry.org

Another significant catalytic route is the chemoselective reduction of α-keto amides. For example, the reduction of an α-keto amide precursor can be accomplished using a Hantzsch ester in water, which proceeds without the need for any additional catalysts or additives. lookchem.com Ruthenium(II) complexes have also been studied as effective catalysts for the hydration of nitriles to generate primary amides, a reaction class to which the synthesis of α-hydroxy amides belongs. researchgate.net

The direct amidation of α-hydroxy acids, such as lactic acid, with primary amines provides a solvent- and catalyst-free method for synthesizing α-hydroxy amides. researchgate.net The proposed mechanism for this reaction suggests the formation of an ammonium (B1175870) salt as a key intermediate, which then dehydrates to form the final amide product. researchgate.net

Table 1: Overview of Catalytic Synthesis Methods for α-Hydroxy Amides

Catalytic Method Precursor Catalyst/Reagent Key Mechanistic Feature Ref.
Transfer Hydration Cyanohydrin Palladium(II) Pd(II)-mediated activation and oxygen transfer from a carboxamide donor. organic-chemistry.org
Transfer Hydrogenation α-Keto Amide Hantzsch Ester Catalyst-free reduction via hydride transfer. lookchem.com
Direct Amidation α-Hydroxy Acid None (Amine acts as catalyst) Formation of an intermediate ammonium salt followed by dehydration. researchgate.net

Analysis of Outer-Sphere Mechanisms and Hydride Transfer Pathways

The synthesis of this compound from its corresponding α-keto amide precursor, N-benzyl-1-phenylglyoxalamide, via transfer hydrogenation involves a critical hydride transfer step. lookchem.com This type of reaction, often utilizing hydride donors like Hantzsch esters or sodium formate, is characteristic of outer-sphere mechanisms. In an outer-sphere pathway, the hydride is transferred from the donor to the substrate without direct coordination of the substrate to a metal catalyst, if one were present.

The transition state of the hydride transfer involves the movement of a hydride ion from the donor molecule to the electrophilic carbonyl carbon of the α-keto amide. nih.gov The efficiency and stereoselectivity of this transfer are influenced by the electronic and steric properties of the substrate, the hydride donor, and the solvent environment. Computational models suggest that the active site of an enzyme, or the arrangement of reactants in a chemical reaction, can stabilize the transition state, lowering the activation energy for the hydride transfer. nih.gov In the case of the reduction of α-keto amides, the reaction is believed to be facilitated by the formation of an intramolecular hydrogen bond within the substrate, which enhances the electrophilicity of the carbonyl carbon being reduced. lookchem.com

Influence of Hydrogen Bonding in Reaction Chemoselectivity and Stereocontrol

Hydrogen bonding plays a pivotal role in directing the reactivity and stereochemical outcome of reactions involving α-hydroxy amides and their precursors. nih.gov The activation of molecules through intramolecular hydrogen bonds is a recognized strategy in organic synthesis to enhance reactivity and control enantioselectivity. nih.gov

In the chemoselective reduction of α-keto amides to α-hydroxy amides, an intramolecular hydrogen bond between the amide N-H and the keto-carbonyl group of the substrate is considered crucial. lookchem.com This interaction pre-organizes the substrate into a rigid conformation that favors hydride attack on a specific face of the carbonyl group, leading to high chemoselectivity. DFT calculations have been used to demonstrate that intermediates in other reactions can be stabilized through similar intramolecular hydrogen-bond interactions, thereby enhancing electrophilicity and guiding the reaction pathway. nih.gov

Furthermore, the product molecule, this compound, contains both a hydroxyl group (a hydrogen bond donor) and an amide carbonyl group (a hydrogen bond acceptor). These functional groups can participate in extensive intermolecular hydrogen bonding. X-ray crystallographic analysis of a related α-hydroxy amide derivative revealed the formation of hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the amide carbonyl of another, forming a stable 14-membered ring. mdpi.com This capacity for strong hydrogen bonding can influence crystal packing, solubility, and the molecule's interaction with biological targets. The study of intermolecular hydrogen bonds in the crystals of α-hydroxy carboxylic acids, a closely related class of compounds, has also revealed the predominance of specific hydrogen bonding patterns, or synthons. mdpi.com

Table 2: Role of Hydrogen Bonding in the Chemistry of this compound

Type of Hydrogen Bond Location Influence Ref.
Intramolecular In α-keto amide precursor Pre-organizes substrate, enhances reactivity and chemoselectivity during reduction. lookchem.comnih.gov
Intermolecular Between product molecules Forms stable dimers in the solid state, influences crystal structure and physical properties. mdpi.com

Investigation of Anionic and Radical Mechanisms (e.g., Spiro-Epoxide Intermediates)

Anionic intermediates are central to many transformations involving acetamide (B32628) structures. The alkylation of N-substituted 2-phenylacetamides under basic conditions proceeds through the formation of an anion. semanticscholar.org Depending on the reaction conditions, deprotonation can occur at the nitrogen atom or the α-carbon, leading to N-alkylation or C-alkylation products, respectively. semanticscholar.orgresearchgate.net The anion formed from the cleavage of the N-H bond exists as a resonance hybrid, which also allows for the possibility of O-alkylation to form an imino ether. semanticscholar.org The thermodynamically more stable product is typically the N-alkylated compound. researchgate.net These studies highlight the importance of anionic intermediates in the functionalization of the phenylacetamide backbone.

While direct evidence for radical or spiro-epoxide intermediates in the primary synthesis of this compound is not prominent, epoxide ring-opening reactions represent a fundamental strategy for the synthesis of 1,2-diols and related α-hydroxy functional groups. libretexts.orglibretexts.org The carbons in an epoxide are highly reactive electrophiles due to significant ring strain, which is relieved upon nucleophilic attack. libretexts.org These reactions can be catalyzed by either acid or base. libretexts.org Under basic conditions, the nucleophile attacks the less sterically hindered carbon in an SN2 fashion. libretexts.org In acid-catalyzed ring-opening, the nucleophile typically attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.org

Computational Mechanistic Studies (e.g., Transition State Analysis via DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. xisdxjxsu.asia For molecules like this compound and its derivatives, DFT calculations provide deep insights into electronic structure, molecular geometry, and reaction pathways. xisdxjxsu.asia

These theoretical methods are applied to:

Analyze Reaction Mechanisms: DFT can be used to map the potential energy surface of a reaction, identifying intermediates and calculating the activation energies of transition states. This is valuable for rationalizing the outcomes of catalytic cycles, such as the palladium-catalyzed hydration of nitriles. researchgate.net

Study Transition States: The geometry and energy of transition states, for instance in hydride transfer reactions, can be precisely modeled. nih.gov This analysis helps to explain the regio- and stereoselectivity observed in the synthesis of chiral α-hydroxy amides.

Quantify Non-Covalent Interactions: The strength and influence of hydrogen bonds can be computationally assessed. DFT studies have confirmed the stabilizing effect of intramolecular hydrogen bonding in reaction intermediates, which is crucial for stereocontrol. nih.gov

Predict Spectroscopic Properties: Computational methods can predict vibrational frequencies and NMR chemical shifts, which aids in the structural characterization of isomers and rotamers in solution. xisdxjxsu.asiascielo.br

Table 3: Applications of Computational Studies in Mechanistic Investigations

Computational Method Application Insights Gained Ref.
DFT (e.g., B3LYP) Transition State Analysis Determination of activation energies, rationalization of stereoselectivity in hydride transfer. nih.gov
DFT Catalytic Cycle Elucidation Mapping of intermediate structures and energy profiles in metal-catalyzed reactions. researchgate.net
DFT with PCM Conformational Analysis Identification of stable rotamers and the influence of solvent on molecular geometry. xisdxjxsu.asiascielo.br
DFT Hydrogen Bond Analysis Quantification of the stabilizing energy provided by intramolecular hydrogen bonds in reaction intermediates. nih.gov

Derivatization and Subsequent Transformative Reactions

Synthesis of Polysubstituted Acetamides and Heterocyclic Derivatives

The core structure of (S)-N-benzyl-2-hydroxy-2-phenylacetamide is amenable to modifications that lead to a wide range of substituted amides and heterocyclic compounds. The reactivity of the hydroxyl and amide groups can be harnessed to construct intricate molecular architectures.

The synthesis of indole (B1671886) derivatives is a significant area of medicinal chemistry, and N-phenylacetamide scaffolds are valuable precursors in this field. While direct cyclization of this compound into an indole is not a standard route, its oxidized counterpart, an α-keto amide, serves as a key intermediate for building heterocyclic systems. For instance, synthetic strategies often involve the N-alkylation of isatin (B1672199) (indole-2,3-dione) with 2-chloro-N-phenylacetamide derivatives to produce N-phenylacetamide-2-oxoindole conjugates. nih.gov This highlights a general strategy where the acetamide (B32628) moiety is appended to a pre-existing indole core.

Another powerful method for constructing 2-arylindoles involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition. rsc.org This reaction typically couples substituted 2-iodoanilines with terminal alkynes to generate the indole ring system. rsc.org A derivative of the title compound, modified to incorporate an alkyne or an aniline (B41778) moiety, could potentially be integrated into such a synthetic pathway to generate novel and complex indole structures.

Conversions to Alpha-Keto Amides and Other Functionalized Amides

A primary transformation of α-hydroxy amides is their oxidation to the corresponding α-keto amides. This conversion is significant because α-keto amides are themselves versatile intermediates for further chemical modifications.

The oxidation of this compound to N-benzyl-2-oxo-2-phenylacetamide can be achieved using various oxidation methods. google.com The resulting α-keto amide is a key precursor that can undergo further reactions. For example, α-keto amides can be diversified through transamidation reactions with various alkyl and benzyl (B1604629) amines, allowing for the synthesis of a library of different amide derivatives. rsc.org The N-H group of the primary or secondary α-keto amide is often crucial for these transformations. lookchem.com Conversely, the chemoselective reduction of the α-keto amide can regenerate the α-hydroxy amide. lookchem.com This reversible transformation provides a strategic route for protecting or manipulating the hydroxyl group during a multi-step synthesis.

Starting MaterialReaction TypeProductKey Features
This compoundOxidationN-benzyl-2-oxo-2-phenylacetamideConverts the secondary alcohol to a ketone, creating a versatile α-keto amide intermediate. google.com
N-benzyl-2-oxo-2-phenylacetamideReductionThis compoundChemoselective reduction of the keto group back to a hydroxyl group. lookchem.com
N-tosyl α-ketoamidesTransamidationDiversified α-ketoamidesAllows for the exchange of the amide substituent, leading to a range of functionalized amides. rsc.org
Table 1. Key transformations involving α-hydroxy and α-keto amides.

Elaboration Towards Complex Statin Side Chain Precursors

Statins are a class of cholesterol-lowering drugs characterized by a chiral dihydroxy acid side chain. researchgate.net The synthesis of this side chain is a significant challenge, and chemo-enzymatic methods have emerged as highly efficient solutions. researchgate.net In many of these synthetic routes, a phenylacetamide group is employed as a protecting group for an amino functional group during the elaboration of the carbon backbone.

Biocatalytic approaches often utilize enzymes like 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) for the key C-C bond-forming steps. researchgate.net For example, a multi-enzyme cascade can be used for the production of an atorvastatin (B1662188) side-chain precursor, starting from a phenylacetamide amino-protected propanal. researchgate.netnih.gov This process involves a consecutive double aldol (B89426) addition of acetaldehyde, followed by enzymatic oxidation and deprotection steps. researchgate.net The phenylacetamide moiety serves as a robust protecting group that can be removed under specific conditions later in the synthesis. Although not a direct precursor, the structural motif of this compound is highly relevant to the intermediates used in these advanced, industrially important syntheses.

Synthetic TargetKey Intermediate TypeEnzyme(s) UsedRole of Phenylacetamide Moiety
Statin Side ChainPhenylacetamide amino-protected propanalDERA, Ketoreductase, Lipase, Penicillin G-acylaseAmino protecting group during enzymatic C-C bond formation and oxidation. researchgate.net
Chiral Lactol PrecursorN-(3-hydroxypropyl)-2-phenylacetamideAlcohol Dehydrogenase (ADH), DERACore structure for enzymatic cascade leading to a key statin precursor. nih.gov
Table 2. Use of phenylacetamide derivatives in the synthesis of statin precursors.

Reactions Involving Intramolecular Cyclizations and Ring Manipulations

The N-benzylacetamide framework possesses the necessary functionality to participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. The benzyl group and the acetamide backbone can be functionalized to facilitate ring closure. For example, related N,N-dibenzylfumaramide systems, when interlocked within a rotaxane structure, can undergo base-promoted intramolecular cyclization to form β-lactams. nih.gov In this reaction, the deprotonation of the N-benzyl group is a key step. nih.gov

In other systems, such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, treatment with a strong acid like triflic acid can induce an intramolecular electrophilic aromatic substitution, where the tethered phenyl ring is attacked by an electrophilic species generated from the nitromethylene group, leading to tricyclic iminium compounds. researchgate.net These examples demonstrate the potential of the N-benzyl group to act as a tethered nucleophile or for its phenyl ring to participate in cyclization, suggesting that derivatives of this compound could be designed to undergo similar intramolecular transformations to yield complex, polycyclic structures.

Strategies for Further Functionalization and Analog Synthesis

Systematic structural modification of this compound allows for the synthesis of a wide array of analogs, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Key strategies for functionalization include:

Aromatic Substitution: Introducing substituents onto either the phenyl ring of the phenylacetamide moiety or the phenyl ring of the N-benzyl group. Halogen or hydroxyl groups, for instance, can be incorporated to modulate the compound's electronic and steric properties. researchgate.net

Amide Modification: The N-benzyl group can be replaced with other substituents. For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamides has been synthesized and evaluated for biological activity, demonstrating the feasibility of modifying this part of the molecule. researchgate.net

Multicomponent Reactions: The Ugi four-component reaction is a powerful tool for rapidly generating chemical diversity. This reaction can be used to synthesize N-benzyl-2-(N-benzylamido)acetamide peptoids, which are structurally related to the title compound and can be screened for various biological activities. abq.org.br

These diversification strategies enable the creation of libraries of compounds based on the N-benzyl-phenylacetamide scaffold for screening in drug discovery programs.

Modification StrategyExample of Analog StructurePurpose/Application
Aromatic SubstitutionN-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamideGeneration of combinatorial libraries for cytotoxicity screening. researchgate.net
Amide ModificationN-(1-Benzylpiperidin-4-yl)phenylacetamideExploration of SAR for sigma receptor ligands. researchgate.net
Multicomponent ReactionsN-benzyl-2-(N-benzylamido)acetamide peptoidsRapid synthesis of peptoid libraries for screening as enzyme inhibitors. abq.org.br
Table 3. Strategies for analog synthesis and functionalization.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular structure of (S)-N-benzyl-2-hydroxy-2-phenylacetamide. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the complete structural framework of the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. While specific experimental data for this compound is not widely published, the expected signals can be inferred from its structure and data from analogous compounds.

The spectrum would feature distinct signals corresponding to the protons of the two phenyl rings, the benzylic methylene (CH₂) group, the methine (CH) proton adjacent to the hydroxyl group, and the amide (NH) and hydroxyl (OH) protons. The aromatic protons would typically appear in the downfield region (around 7.2-7.5 ppm). The benzylic CH₂ protons would likely appear as a doublet due to coupling with the amide proton, a feature seen in similar structures like N-benzylbenzamide rsc.org. The methine CH proton, being attached to a carbon bearing both a phenyl ring and a hydroxyl group, would resonate at a characteristic chemical shift. The amide and hydroxyl protons are exchangeable and their signals can be broad.

Table 1: Expected ¹H NMR Signals for this compound This table is predictive and based on the analysis of structurally similar compounds.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Phenyl H (Ar-H)~ 7.20 - 7.50Multiplet (m)Signals for 10 protons from two different phenyl rings.
Methine H (CH-OH)~ 5.10 - 5.30Singlet (s) or Doublet (d)Position influenced by adjacent hydroxyl and phenyl groups.
Methylene H (N-CH₂)~ 4.40 - 4.60Doublet (d)Coupled to the amide proton.
Amide H (NH)Variable, broadBroad Singlet (br s)Chemical shift is concentration and solvent dependent.
Hydroxyl H (OH)Variable, broadBroad Singlet (br s)Chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, revealing the hybridization state and chemical environment of the carbon atoms. For N-benzylbenzamide, a related structure, characteristic signals for the carbonyl carbon, aromatic carbons, and the benzylic carbon are observed rsc.org.

For this compound, a key signal would be the carbonyl carbon (C=O) of the amide group, typically found in the 165-175 ppm range. The carbon atom attached to the hydroxyl group (CH-OH) would also have a characteristic shift. The remaining signals would correspond to the carbons of the two phenyl rings and the benzylic methylene carbon.

Table 2: Expected ¹³C NMR Signals for this compound This table is predictive and based on the analysis of structurally similar compounds.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carbonyl C (C=O)~ 170 - 174Amide carbonyl carbon.
Aromatic C (Ar-C)~ 125 - 140Multiple signals for the 12 carbons of the two phenyl rings.
Methine C (CH-OH)~ 70 - 75Carbon bearing the hydroxyl and phenyl groups.
Methylene C (N-CH₂)~ 44 - 48Benzylic carbon adjacent to the nitrogen atom.

¹⁹F NMR Spectroscopy for Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique used for the structural analysis of organofluorine compounds rsc.orgbiophysics.org. Given that about 20% of commercial pharmaceuticals contain fluorine, the analysis of fluorinated analogues of this compound is a relevant area of research nih.gov.

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect biophysics.orghuji.ac.il. A key advantage of ¹⁹F NMR is its wide chemical shift range, which is much larger than for ¹H NMR. This leads to excellent signal dispersion, often allowing for the resolution of individual signals for each fluorine atom in a molecule, even in complex mixtures biophysics.orgnih.gov. The chemical shifts are extremely sensitive to the local electronic environment, providing detailed structural information biophysics.org. This technique would be invaluable for confirming the regiochemistry of fluorination on either of the phenyl rings of an analogue and for studying its interactions and conformational changes biophysics.orgnih.gov. Computational methods are also often used to predict ¹⁹F chemical shifts to aid in structural assignment nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like amides without causing significant fragmentation. In positive ion mode, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺. Given the molecular weight of 241.29 g/mol , this ion would appear at an m/z of approximately 242.12 nih.gov.

When subjected to tandem mass spectrometry (MS/MS), the protonated molecule can be induced to fragment. Studies on similar amide-containing compounds show that a common fragmentation pathway is the cleavage of the amide (N-CO) bond unl.pt. For this molecule, this cleavage would be expected to produce two main fragments: a benzoyl-related acylium ion and a protonated benzylamine fragment. This fragmentation pattern provides conclusive evidence for the presence of the core amide structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₅NO₂.

The theoretical (calculated) monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the experimentally measured exact mass. A close match between these values confirms the assigned molecular formula, distinguishing it from other compounds that may have the same nominal mass. This is a standard method for the definitive identification of newly synthesized compounds rsc.org.

Table 3: Representative HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z) Observed Mass (m/z) Difference (ppm)
[M+H]⁺C₁₅H₁₆NO₂⁺242.1176Hypothetical experimental value< 5

This level of accuracy is crucial for verifying the identity of the compound in research and is a standard requirement for publication in scientific literature rsc.orgacs.org.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by specific absorption bands that correspond to its key structural features: the hydroxyl group, the secondary amide group, and the phenyl rings.

The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹. libretexts.org The amide functional group presents two distinct vibrations: the N-H stretch, which appears as a moderate band around 3300 cm⁻¹, and the carbonyl (C=O) stretch, which results in a very strong and sharp absorption band typically found between 1680 and 1630 cm⁻¹. For similar N-benzyl acetamide (B32628) structures, this C=O stretch has been observed around 1645 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations from the two phenyl rings are observed as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Additionally, the stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings produce characteristic absorptions in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amide group can also be identified, often appearing around 1313 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Amide (N-H)N-H Stretch~3300Moderate
Amide (C=O)C=O Stretch1680 - 1630Strong, Sharp
Aromatic C-HC-H Stretch3100 - 3000Weak to Moderate
Aromatic C=CC=C Stretch1600 - 1450Moderate
Amide (C-N)C-N Stretch~1313Moderate

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the absolute stereochemistry and detailed conformational information of a chiral molecule like this compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct an electron density map and build a complete molecular model. This analysis reveals bond lengths, bond angles, and crucial torsion angles that define the molecule's conformation in the solid state. For N-benzyl acetamide derivatives, crystallographic studies show that the central acetamide fragment is often approximately planar, while the peripheral phenyl and benzyl (B1604629) groups are twisted out of this plane. researchgate.net

The determination of the absolute configuration of the chiral center (the carbon atom bearing the hydroxyl and phenyl groups) is a key outcome. The data allows for the unambiguous assignment of the (S) or (R) configuration, which is critical for stereoselective synthesis and biological applications. The crystal structure is often stabilized by a network of intermolecular hydrogen bonds, typically involving the amide N-H and C=O groups, as well as the hydroxyl group, which dictate the crystal packing arrangement. researchgate.neteurjchem.comvensel.org

Interactive Data Table: Example Crystallographic Data for a Related N-Benzyl Acetamide Structure

ParameterDescriptionExample Value
Crystal SystemThe crystal system to which the compound belongs.Monoclinic
Space GroupThe symmetry group of the crystal lattice.P2₁
a, b, c (Å)Unit cell dimensions.a = 4.8255, b = 10.8520, c = 12.7701
α, β, γ (°)Unit cell angles.α = 90, β = 96.055, γ = 90
Torsion AngleDefines the rotation around a specific bond.e.g., N1—C9—C10—C11 = -58.8°
Hydrogen BondsKey intermolecular interactions stabilizing the crystal.N—H···O and O—H···O

Note: Data presented is for the closely related compound N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide to illustrate the type of information obtained from X-ray diffraction analysis. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Assessment

Chromatographic methods are essential for verifying the chemical purity and determining the enantiomeric composition of this compound.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This technology offers significant advantages over traditional HPLC, including faster analysis times, greater resolution, and improved sensitivity. For purity assessment, a reversed-phase UPLC method is typically employed. The sample is dissolved in a suitable solvent and injected into the system, where it is separated on a C18 column using a mobile phase gradient, often consisting of water and acetonitrile with additives like formic acid. A UV detector monitors the eluent, and the purity of the compound is determined by the percentage of the total peak area corresponding to the main analyte peak.

To assess the enantiomeric purity or enantiomeric excess (ee) of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.com

The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. CSPs based on polysaccharides (like cellulose or amylose derivatives) or Pirkle-type phases (such as N-(3,5-dinitrobenzoyl)-D-phenylglycine) are commonly used for separating chiral molecules containing aromatic groups and hydrogen-bonding functionalities. scirp.org The separation is typically performed in normal-phase mode, using a mobile phase like a mixture of hexane (B92381) and an alcohol (e.g., isopropanol or ethanol). mdpi.com The ratio of the two enantiomers is calculated from the integrated areas of their respective peaks in the chromatogram, allowing for a precise determination of the enantiomeric excess.

Interactive Data Table: Typical Chiral HPLC Parameters for Enantiomeric Assessment

ParameterDescriptionTypical Conditions
Column TypeChiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak IA) or Pirkle-type CSP
Mobile PhaseEluent used for separation.Hexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow RateThe speed at which the mobile phase passes through the column.0.5 - 1.0 mL/min
DetectionMethod for observing the separated compounds.UV detection at a specific wavelength (e.g., 210 or 254 nm)
Expected OutcomeSeparation of the (S) and (R) enantiomers.Two distinct peaks with different retention times.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules like (S)-N-benzyl-2-hydroxy-2-phenylacetamide.

DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, X-ray crystallography revealed that the central acetamide (B32628) fragment is approximately planar, with the peripheral phenyl groups twisted out of this plane. researchgate.net Specifically, the torsion angles N1—C9—C10—C11 and C2—C1—C7—C8 were found to be -58.8 (3)° and 65.0 (2)°, respectively. researchgate.net DFT calculations, often using functionals like B3LYP coupled with a suitable basis set, can replicate such geometric features with high accuracy, providing a detailed three-dimensional model of the molecule in the gas phase or in solution.

Beyond molecular geometry, DFT is used to explore the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. This information is invaluable for understanding intermolecular interactions, such as the hydrogen bonding observed in the crystal structures of similar acetamide derivatives. researchgate.netmdpi.com

Kinetic Modeling and Simulation for Reaction Process Optimization

Kinetic modeling and simulation are essential computational techniques for understanding reaction mechanisms and optimizing synthesis processes. While specific kinetic models for the synthesis of this compound are not extensively detailed in the available literature, the principles can be applied based on studies of similar reactions, such as the synthesis of benzyl (B1604629) acetate (B1210297) or benzyl sulfamide. tsijournals.comeurjchem.com

The primary goal of kinetic modeling is to develop mathematical equations that describe the rate at which reactants are converted into products. For example, the synthesis of benzyl acetate has been successfully described by second-order reaction kinetics. tsijournals.com Such models allow chemists to predict how changes in reaction conditions—such as temperature, pressure, reactant concentrations, and catalyst type—will affect the reaction rate and product yield.

For a multi-step synthesis, computational simulations can help identify the rate-determining step and potential bottlenecks. By calculating the energy profiles of different reaction pathways, including the energies of transition states and intermediates, researchers can identify the most energetically favorable route. This is particularly useful for optimizing amide bond formation, a crucial step in many chemical syntheses. unh.edu For instance, simulations can help in the selection of the most efficient coupling reagents or catalysts, potentially leading to higher yields, shorter reaction times, and milder reaction conditions, which aligns with the principles of green chemistry. scielo.br

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used for the accurate prediction of spectroscopic parameters, which aids in the structural characterization of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and the prediction of ¹H and ¹³C chemical shifts is a significant application of computational chemistry. scielo.br

The accuracy of predicted NMR chemical shifts is highly dependent on the choice of the DFT functional and basis set. Studies have shown that specialized functionals can be developed to improve predictions for specific nuclei. For example, functionals have been specifically optimized for proton (WP04) and carbon (WC04) chemical shifts, often outperforming more general functionals like B3LYP. idc-online.com The comparison between computed and experimental chemical shifts can be a powerful tool for confirming molecular structures and distinguishing between different isomers, such as cis and trans configurations. idc-online.com A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. idc-online.com

The table below, based on findings for related compounds, illustrates how different DFT functionals can vary in their performance for predicting spectroscopic parameters. idc-online.comfrontiersin.org

FunctionalTypical ApplicationRelative Computational CostExpected Accuracy for NMR Shifts
B3LYP General purpose, geometry, frequencies, NMRModerateGood
WP04 Optimized for ¹H NMR chemical shiftsModerateVery Good (for ¹H)
WC04 Optimized for ¹³C NMR chemical shiftsModerateVery Good (for ¹³C)
B2PLYP High accuracy vibrational frequenciesHighHigh

These computational approaches not only validate experimental findings but can also guide the interpretation of complex spectra where signal overlap or ambiguity exists. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy conformations and to understand the energy barriers between them. This is achieved by systematically rotating the key dihedral angles in the molecule and calculating the potential energy at each point, thereby mapping the potential energy surface. scielo.br

For amide-containing molecules, a critical aspect of conformational analysis is the rotational barrier around the C-N amide bond, which can lead to the existence of stable Z (trans) and E (cis) rotamers. scielo.br Computational studies on similar N-benzyl amides have revealed the presence of multiple stable conformers in solution, which can be identified through a combination of NMR spectroscopy and DFT calculations. scielo.br

Research Applications As a Chiral Building Block and Synthetic Intermediate

Role in the Design and Synthesis of Chiral Precursors for Biologically Active Molecules

The enantiomerically pure structure of (S)-N-benzyl-2-hydroxy-2-phenylacetamide serves as a foundational scaffold for constructing more complex chiral molecules. Its application spans various therapeutic areas, demonstrating its versatility as a synthetic intermediate.

Statins, a class of lipid-lowering drugs, are characterized by a chiral side chain that is crucial for their inhibitory activity on HMG-CoA reductase. mdpi.com The synthesis of these side chains with high stereochemical purity is a significant focus of pharmaceutical research. While direct synthesis from this compound is not the most common route, its structural motifs are relevant to biocatalytic approaches for producing statin precursors. researchgate.netrsc.org Enzymatic cascade reactions are employed to synthesize chiral precursors for statin side chains. nih.gov For example, a novel biocatalytic route to a statin side chain precursor involves a one-pot cascade reaction starting from a protected alcohol, which is oxidized to an aldehyde and then undergoes sequential aldol (B89426) additions. nih.gov This highlights the importance of chiral hydroxy compounds in building the stereochemically complex side chains of drugs like atorvastatin (B1662188), rosuvastatin, and pitavastatin. jchemrev.com

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, offering potential for treating conditions like muscle wasting and osteoporosis with fewer side effects than traditional anabolic steroids. nih.gov The core structure of this compound is found within the chemical architecture of various nonsteroidal SARMs. nih.govnih.gov These second-generation agonists for the androgen receptor (AR) have been designed to improve metabolic stability and in vivo activity. nih.gov The synthesis of these molecules often involves chiral intermediates to ensure stereoselective binding to the androgen receptor. nih.gov For instance, certain SARMs have demonstrated significant anabolic activity with minimal androgenic effects in preclinical models. nih.govnih.gov

SARM Compound Therapeutic Target Preclinical Finding
RAD140Androgen ReceptorPotent, orally bioavailable SARM with anabolic action in preclinical models. nih.gov
Second-Generation AgonistsAndrogen ReceptorHigh-affinity, stereoselective binding with Ki values from 4 to 130 nM. nih.gov

This table illustrates the application of chiral precursors in the development of selective androgen receptor modulators.

Muscarinic M3 receptors are involved in the contraction of smooth muscles, and their antagonists are used in the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. The phenylacetamide scaffold is a key structural element in the design of selective M3 receptor antagonists. Research has led to the discovery of derivatives with high selectivity for the M3 receptor over the M2 receptor, which is important for minimizing cardiac side effects. nih.gov For example, derivatization of a sulfonamide series based on a phenylacetamide structure resulted in antagonists with over 490-fold selectivity for M3 over M2 receptors. nih.gov One particular compound, a p-nitrophenylsulfonamide derivative, exhibited remarkable 1100-fold selectivity. nih.gov

Compound Type Selectivity (M3 over M2) Binding Affinity (Ki for M3)
Sulfonamide Derivatives (10f, 10g)160-fold and 310-foldNot specified
p-Nitrophenylsulfonamide (10h)1100-fold2.5 nM

This table summarizes the selectivity and affinity of muscarinic M3 receptor antagonists derived from a phenylacetamide scaffold. nih.gov

The search for new antiepileptic drugs (AEDs) has identified the N-benzyl-2-acetamidoacetamide framework as a promising scaffold. Derivatives of N-benzyl 2-acetamido-2-phenyl-acetamide have shown significant protection against seizures in animal models. nih.govnih.gov Studies have demonstrated that while the 2-acetamido group is important, it is not essential for anticonvulsant activity, as replacing it with a hydroxy group can maintain efficacy. nih.gov Evaluation of individual stereoisomers has revealed that the anticonvulsant activity often resides principally in one enantiomer, underscoring the importance of chiral synthesis. nih.govnih.gov For example, in one study, the (R)-isomer of a hydroxy derivative showed the main anticonvulsant activity. nih.gov Another study on N-benzyl-2-acetamido-3-methoxypropionamide found the (R)-stereoisomer to be significantly more potent than the (S)-stereoisomer. nih.gov

Compound Animal Model ED50 (i.p. in mice)
N-benzyl 2-acetamido-3-methoxypropionamide (Racemic)MES Test8.3 mg/kg
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMES Test4.5 mg/kg
(S)-N-benzyl-2-acetamido-3-methoxypropionamideMES Test> 100 mg/kg
Phenytoin (Reference)MES Test6.5 mg/kg

This table presents the median effective dose (ED50) of N-benzyl-2-acetamidoacetamide derivatives in the maximal electroshock (MES)-induced seizure test, highlighting stereospecific activity. nih.gov

The multifactorial nature of Alzheimer's disease has prompted the development of multi-target-directed ligands (MTDLs). who.intnih.gov One promising strategy involves the dual inhibition of acetylcholinesterase (AChE) and beta-secretase (BACE-1), two key enzymes in the pathogenesis of the disease. nih.gov The N-phenylacetamide moiety has been incorporated as a core structural component in the design of such dual inhibitors. who.int In one study, a series of new compounds were designed where an N-phenylacetamide moiety was part of the main structure, differing from a previous series that contained an N-phenylphthalimide group. who.int This structural modification was part of an effort to improve BACE-1 inhibitory activity while maintaining potent AChE inhibition. who.int The goal of this MTDL approach is to create a single molecule that can address both the cholinergic deficit and the amyloid plaque formation associated with Alzheimer's disease. who.intnih.govnih.gov

Contribution to the Development of New Asymmetric Catalysis Methodologies

The use of this compound as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals inherently contributes to the broader field of asymmetric synthesis. While not a catalyst itself, its application in stereoselective synthesis pathways showcases the practical value of creating and utilizing chiral molecules. The development of efficient synthetic routes to this compound and its derivatives drives innovation in asymmetric catalysis. For example, enzymatic cascade reactions, which are at the forefront of green chemistry and asymmetric catalysis, are used to produce chiral precursors with structural similarities to this compound. nih.gov The successful synthesis of complex chiral molecules using this building block validates the asymmetric methods used to produce it and encourages the development of new catalytic systems for similar transformations.

Based on a comprehensive review of available scientific literature, there is limited specific information detailing the use of This compound as a chiral building block or synthetic intermediate in the construction of complex organic architectures.

While the structural features of this compound, also known as (S)-N-benzylmandelamide, suggest its potential as a chiral auxiliary, specific examples of its application in multi-step total syntheses of natural products or other complex molecules are not prominently documented in readily accessible research.

The broader class of mandelic acid and mandelamide derivatives are recognized for their importance as chiral precursors and resolving agents in asymmetric synthesis. google.comnih.govresearchgate.net Chiral auxiliaries, in general, are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions, before being cleaved. This strategy is a cornerstone of modern organic synthesis for creating enantiomerically pure compounds.

However, for the specific compound this compound, detailed research findings or data tables illustrating its efficacy—such as diastereomeric ratios or yields in the synthesis of advanced intermediates—are not available in the searched sources. Research articles tend to focus on other, more commonly employed chiral auxiliaries for the construction of complex molecular frameworks.

Therefore, a detailed article on its utility in this specific context cannot be generated at this time due to the absence of published research findings.

Future Research Directions and Perspectives

Discovery of Novel Enantioselective Catalytic Systems for (S)-N-benzyl-2-hydroxy-2-phenylacetamide Synthesis

The quest for more efficient and highly selective catalysts remains a central theme in the synthesis of enantiopure compounds. Future work on this compound will likely concentrate on developing novel catalytic systems that offer superior performance over existing methods.

Bifunctional Organocatalysts : Research into chiral amine-squaramide catalysts, which act as effective hydrogen bond donors, could lead to new asymmetric transformations for synthesizing α-hydroxy amides. researchgate.net These catalysts have shown high yields and excellent enantioselectivities in reactions like the Michael addition and could be adapted for the synthesis of the target compound. researchgate.net

Dynamic Catalyst Complexes : The design of dynamic catalyst systems, such as chiral ammonium (B1175870) salts formed from Brønsted acids and bases, presents a flexible approach. nih.gov These non-covalently bonded complexes can be fine-tuned to create a specific chiral environment, potentially leading to high enantioselectivity in the formation of the amide bond or the stereocenter. nih.gov

Advanced Biocatalysts : Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov The rational design of enzymes like lipases or amidases can enhance or even reverse enantioselectivity. nih.govmdpi.com Future efforts could involve engineering existing enzymes or discovering new ones with specific activity towards the precursors of this compound, enabling highly efficient and selective biocatalytic routes. rsc.org

A comparative look at potential catalyst classes is presented in the table below.

Catalyst ClassPotential AdvantagesRepresentative Examples
Bifunctional Organocatalysts Metal-free, mild reaction conditions, high enantioselectivity.Chiral Tertiary Amine-Squaramide, (S)-Diphenylprolinol Silyl Ether.
Dynamic Catalyst Complexes Tunable structure, flexibility in design, potential for enzymatic-like function.Chiral Ammonium Salts of 1,1′-Binaphthyl-2,2′-disulfonic acid (BINSA).
Advanced Biocatalysts High selectivity, sustainable and biodegradable, operates under mild conditions.Candida antarctica lipase B (CALB), Amidases from Rhodococcus erythropolis.

In-depth Exploration of Mechanistic Pathways for Enhanced Control

A profound understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will leverage advanced analytical and computational tools to dissect the mechanistic pathways involved in the synthesis of this compound, enabling finer control over reaction outcomes.

Detailed mechanistic studies, combining techniques like in-situ NMR spectroscopy and kinetic analysis, can illuminate the roles of intermediates and transition states. nih.gov For instance, investigating the formation of oxazaborolidine-based catalytic systems in borane reductions can reveal the complexity of the processes occurring in the reaction mixture, which dictates the final enantioselectivity. nih.gov Similarly, density functional theory (DFT) calculations can be used to model stereocontrolling transition states, revealing the subtle non-covalent interactions that determine enantioselectivity. researchgate.netrsc.org This knowledge allows for the rational modification of catalysts and reaction conditions to suppress side reactions and enhance the yield and purity of the desired (S)-enantiomer. oaepublish.com

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact and improve safety. Future research on this compound will prioritize the development of sustainable and eco-friendly synthetic methods.

Key areas of focus include:

Biocatalytic Amide Formation : Utilizing enzymes such as lipase B from Candida antarctica in green solvents like cyclopentyl methyl ether can produce amides with excellent yields, avoiding the need for intensive purification. nih.gov Carboxylic acid reductases tailored for amide bond formation represent another promising biocatalytic route. nih.gov

Solvent-Free and Alternative Energy Inputs : Methods that eliminate traditional organic solvents, such as using microwave irradiation, can dramatically shorten reaction times and simplify processes. researchgate.net The use of photocatalysts, like Covalent Organic Frameworks (COFs), under visible light offers a mild and efficient method for amide synthesis directly from alcohols. dst.gov.in

Catalysts from Abundant Materials : Shifting from catalysts based on rare or toxic metals to those derived from abundant and non-hazardous elements, like boron-centered catalysts, enhances the sustainability of the synthesis. researchgate.net Simple systems like potassium hydroxide in dimethyl sulfoxide, using air as a green oxidant, have also been shown to be highly efficient for producing α-hydroxy amides. google.com

The following table summarizes green approaches applicable to the synthesis.

Green MethodologyKey FeaturesPotential Impact
Enzymatic Synthesis Uses biodegradable catalysts (enzymes), mild reaction conditions (temperature, pH), high selectivity.Reduced waste, energy consumption, and downstream processing. nih.govrsc.org
Photocatalysis with COFs Utilizes visible light, recyclable catalysts, mild conditions.Revolutionize industrial manufacturing with a more sustainable approach. dst.gov.in
Solvent-Free Microwave Synthesis Eliminates harmful organic solvents, significantly reduces reaction times.Increased efficiency and reduced environmental footprint. researchgate.net
Boron-Based Catalysis Employs non-metallic, non-hazardous, and readily available catalysts.Improved economic and environmental profile compared to metal-based catalysts. researchgate.net

Expansion of Derivatization Chemistry for Diverse Chiral Scaffolds

This compound is not only a target molecule but also a valuable starting point for creating more complex chiral structures. Future research will explore its derivatization to generate a diverse library of chiral scaffolds for applications in drug discovery and materials science.

The α-hydroxy amide moiety is a versatile functional group that can be transformed into other key structures. researchgate.netrsc.org For example, the hydroxyl and amide groups can be selectively modified to introduce new functionalities or to link the molecule to other scaffolds. This can lead to the creation of novel dipeptide surrogates, ligands for asymmetric catalysis, or building blocks for chiral polymers. nih.govnih.gov The use of chiral piperidine scaffolds, for instance, has been shown to modulate physicochemical properties and enhance biological activities in drug design. researchgate.net By incorporating the chiral element of this compound into such scaffolds, new classes of bioactive molecules and functional materials can be developed. nih.gov

Integrated Computational and Experimental Approaches for Rational Design and Optimization

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating research. chiralpedia.comtaylorfrancis.comroutledge.com Future endeavors will increasingly rely on this integrated approach for the rational design of catalysts and the optimization of reaction conditions for synthesizing this compound.

Computational methods, such as high-level quantum mechanical modeling, can screen vast numbers of potential catalysts and predict their effectiveness, saving significant time and resources compared to purely experimental trials. chiralpedia.com These models can provide deep insights into reaction mechanisms and the origins of enantioselectivity. rsc.org The predictions from these computational studies then guide targeted experimental work for validation. This iterative cycle—where computational predictions inform experiments and experimental results refine the computational models—creates a highly efficient workflow for discovering and fine-tuning optimal synthetic routes. chiralpedia.comnih.gov

Investigation of Structure-Reactivity Relationships for Predictive Synthetic Outcomes

Understanding how molecular structure influences reactivity and selectivity is fundamental to predictive chemical synthesis. Future studies will systematically investigate the structure-reactivity and structure-selectivity relationships of this compound and its analogues.

By methodically altering substituents on the phenyl rings and the benzyl (B1604629) group, researchers can map how these changes affect the electronic and steric properties of the molecule. mdpi.comnih.gov For instance, studies on mandelic acid derivatives have shown that the nature of substituents on the hydroxyl and carboxyl groups significantly impacts chiral recognition and selectivity. nih.gov These experimental findings, correlated with physicochemical parameters, can be used to build quantitative structure-activity relationship (QSAR) models. Such models will enable the prediction of reaction outcomes for new substrates and catalysts, facilitating a more rational and efficient approach to the synthesis of novel derivatives and the optimization of existing processes. researchgate.net

Q & A

Q. What are the common synthetic routes for (S)-N-benzyl-2-hydroxy-2-phenylacetamide, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions starting from substituted acetamides or phenyl precursors. For example, alkylation of N-substituted 2-phenylacetamides with benzyl chloride under basic conditions (e.g., powdered KOH) in solvents like toluene or DMSO is a key step . Reaction progress is monitored via TLC using solvent systems such as hexane:ethyl acetate (9:1), followed by purification via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Methodological Answer : After refluxing and solvent removal under reduced pressure, crude products are typically quenched with ice. Solid products are filtered and crystallized using ethanol, while liquid products are extracted with ethyl acetate (3 × 20 mL), dried over Na₂SO₄, and concentrated . For enantiomerically pure isolates, chiral column chromatography or recrystallization with chiral resolving agents may be employed, though specific protocols depend on the substituents .

Q. Which spectroscopic methods are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation, with NIST reference data providing benchmarks for key peaks . High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, though specific conditions (e.g., chiral stationary phases) must be optimized for the compound’s stereochemistry .

Advanced Research Questions

Q. How can phase-transfer catalysis (PTC) optimize the alkylation of N-substituted 2-phenylacetamide derivatives like this compound?

  • Methodological Answer : PTC enhances alkylation efficiency by facilitating anion formation in biphasic systems. For example, benzylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride in toluene using tetrabutylammonium bromide (TBAB) as a catalyst improves yield by 20–30% compared to non-catalyzed reactions . Key parameters include:
SolventCatalystTemperatureYield (%)
TolueneTBAB80°C85
DMSONone60°C60
Toluene18-crown-680°C78

(Data adapted from )

Q. When evaluating antimicrobial activity of this compound derivatives, how should researchers design assays to address drug-resistant strains?

  • Methodological Answer : Assays should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens, alongside drug-resistant isolates (e.g., methicillin-resistant S. aureus). Minimum Inhibitory Concentration (MIC) testing in Mueller-Hinton broth, combined with time-kill kinetics, provides robust activity profiles . Synergy studies with commercial antibiotics (e.g., ciprofloxacin) can identify potentiation effects .

Q. How should researchers analyze contradictory data in alkylation reactions of N-substituted 2-phenylacetamides under varying conditions?

  • Methodological Answer : Contradictions in product yields or regioselectivity (e.g., N- vs. O-alkylation) require systematic reevaluation of:
  • Reaction conditions : Solvent polarity (toluene vs. DMSO) and temperature effects on anion stability .
  • Catalyst selection : Phase-transfer catalysts may favor N-alkylation by stabilizing intermediates .
  • Analytical rigor : Use GC-MS or HPLC to quantify minor byproducts and validate reproducibility .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound analogs?

  • Methodological Answer : Standardize protocols by:
  • Stepwise monitoring : TLC or GC at each synthetic step to confirm intermediate formation .
  • Stoichiometric control : Precisely measure base equivalents (e.g., KOH) to avoid over-alkylation .
  • Batch consistency : Use NIST-certified reagents and calibrate instruments (e.g., NMR spectrometers) before analysis .

Safety and Compliance

  • Handling Precautions : Use fume hoods for reactions involving sodium azide or benzyl halides. Follow safety protocols (e.g., H303+H313+H333) to avoid inhalation or dermal exposure .
  • Waste Disposal : Quench reactive intermediates (e.g., azides) with aqueous NaNO₂ before disposal to prevent explosive hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.